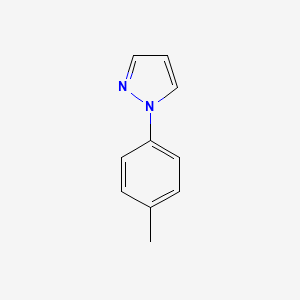

1-p-Tolyl-1H-pyrazole

Descripción general

Descripción

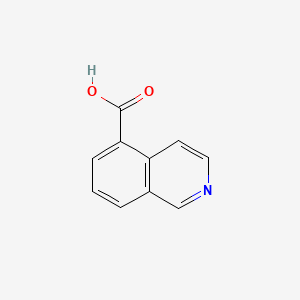

1-p-Tolyl-1H-pyrazole (1-p-TP) is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a molecular weight of 147.17 g/mol. It is soluble in water and various organic solvents. 1-p-TP is widely used in organic synthesis and has a variety of applications in the fields of medicinal chemistry, agrochemicals and materials science.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1-p-Tolyl-1H-pyrazole derivatives have been extensively studied for their unique crystal structures. For instance, the study of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile revealed specific dihedral angles and planar structures, highlighting the significance of these compounds in crystallography and molecular design (Abdel‐Aziz et al., 2012).

Biological Activities

Pyrazole derivatives, including this compound, are known for various biological activities. They have been investigated for their potential in treating conditions like hypoglycemia, inflammation, and microbial infections. Moreover, some pyrazole compounds have shown promise in anti-cancer research (Küçükgüzel & Şenkardeş, 2015).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyrazoline derivatives, closely related to this compound, as corrosion inhibitors for metals like mild steel. These studies havecombined experimental and theoretical methods to understand the mechanisms of corrosion inhibition, which could have significant applications in industrial settings (Lgaz et al., 2018).

Synthesis and Characterization

The synthesis and detailed characterization of this compound derivatives are crucial for understanding their properties and potential applications. For example, the study of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole involved not only its synthesis but also its characterization through techniques like X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular structure and properties of these compounds (Inkaya et al., 2012).

DNA Binding and Anticancer Activity

Some studies have focused on the interaction of pyrazolone derivatives with DNA, which is crucial for understanding their potential as anticancer agents. These studies have investigated the DNA binding behavior and the possible impact of these compounds on cancer cell lines, providing a foundation for further research in cancer treatment (Joseph Va et al., 2013).

Apoptotic Induction in Cancer Cells

Recent research has indicated that pyrazole derivatives can induce apoptosis in cancer cells, making them a potential candidate for cancer therapy. These findings suggest that such compounds could be further investigated for their efficacy against various cancer types, providing a new avenue for cancer treatment (Walsan Kalarikkal Vishnu et al., 2021).

Synthesis and Antimicrobial Activity

The synthesis of novel this compound derivativesand their evaluation for antimicrobial activity has been a significant area of research. These studies aim to develop new compounds with potential therapeutic applications against various bacterial and fungal strains, thereby contributing to the field of medicinal chemistry and infectious disease treatment (Desai & Joshi, 2020).

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities

Cellular Effects

Some pyrazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to exhibit potent antileishmanial and antimalarial activities

Molecular Mechanism

A molecular simulation study on a similar compound showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that 1-p-Tolyl-1H-pyrazole might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Some pyrazole derivatives have been shown to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively

Metabolic Pathways

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may interact with various enzymes or cofactors

Propiedades

IUPAC Name |

1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPDKSWROWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355628 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20518-17-6 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)